4-(6-methoxynaphthalen-1-yl)butanoic Acid
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Overview
Description
4-(6-Methoxynaphthalen-1-yl)butanoic Acid is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, characterized by a methoxy group at the 6-position and a butanoic acid moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methoxynaphthalen-1-yl)butanoic Acid typically involves the following steps:
Starting Material: The process begins with 6-methoxynaphthalene.
Alkylation: The naphthalene derivative undergoes Friedel-Crafts alkylation using butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting product is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Methoxynaphthalen-1-yl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: 4-(6-Hydroxynaphthalen-1-yl)butanoic Acid.
Reduction: 4-(6-Methoxynaphthalen-1-yl)butanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Methoxynaphthalen-1-yl)butanoic Acid has several scientific research applications:
Medicinal Chemistry: It acts as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), which is implicated in drug resistance in castration-resistant prostate cancer.
Biological Studies: The compound is used in studies related to enzyme inhibition and the development of new therapeutic agents.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)butanoic Acid involves its interaction with the enzyme aldo-keto reductase 1C3 (AKR1C3). By inhibiting this enzyme, the compound prevents the conversion of androgens to testosterone and dihydrotestosterone, which are crucial for the progression of prostate cancer . This inhibition is selective, meaning it does not significantly affect other enzymes in the aldo-keto reductase family.
Comparison with Similar Compounds
Nabumetone: A non-steroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure but different functional groups.
6-Methoxy-2-naphthaleneacetic Acid: Another naphthalene derivative with a methoxy group and an acetic acid moiety.
Uniqueness: 4-(6-Methoxynaphthalen-1-yl)butanoic Acid is unique due to its specific inhibitory action on AKR1C3, making it a valuable compound in the treatment of prostate cancer. Its structural features also allow for various chemical modifications, enhancing its versatility in synthetic chemistry.
Properties
CAS No. |
31184-48-2 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-18-13-8-9-14-11(5-3-7-15(16)17)4-2-6-12(14)10-13/h2,4,6,8-10H,3,5,7H2,1H3,(H,16,17) |
InChI Key |
WRWORCWLPMTPKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)CCCC(=O)O |
Origin of Product |
United States |
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